molecular formula C9H13NO B13898270 4-(Furan-3-yl)-2-methylpyrrolidine

4-(Furan-3-yl)-2-methylpyrrolidine

Cat. No.: B13898270
M. Wt: 151.21 g/mol
InChI Key: BWMAVMFSKHXDLU-UHFFFAOYSA-N
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Description

4-(Furan-3-yl)-2-methylpyrrolidine is a bicyclic organic compound featuring a pyrrolidine ring substituted with a methyl group at position 2 and a furan-3-yl moiety at position 2. Pyrrolidine derivatives are of significant interest in medicinal chemistry due to their conformational flexibility, which allows for diverse interactions with biological targets. The furan ring, a five-membered aromatic heterocycle with oxygen, introduces electronic and steric effects that modulate reactivity and solubility.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-(furan-3-yl)-2-methylpyrrolidine

InChI

InChI=1S/C9H13NO/c1-7-4-9(5-10-7)8-2-3-11-6-8/h2-3,6-7,9-10H,4-5H2,1H3

InChI Key

BWMAVMFSKHXDLU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1)C2=COC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-3-yl)-2-methylpyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of furan derivatives with suitable amines can lead to the formation of the desired pyrrolidine ring . Another method involves the use of sulfur ylides and alkynes to construct the furan motif, followed by further functionalization to introduce the pyrrolidine ring .

Industrial Production Methods

Industrial production of 4-(Furan-3-yl)-2-methylpyrrolidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4-(Furan-3-yl)-2-methylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

Major products formed from these reactions include oxygenated furan derivatives, reduced pyrrolidine compounds, and substituted furan and pyrrolidine derivatives .

Scientific Research Applications

4-(Furan-3-yl)-2-methylpyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Furan-3-yl)-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 4-(Furan-3-yl)-2-methylpyrrolidine with selected pyrrolidine and pyridine derivatives from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
4-(Furan-3-yl)-2-methylpyrrolidine* C₉H₁₃NO 151.21 N/A 2-methyl, 4-furan-3-yl
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine C₂₄H₁₈ClN₃ 391.88 268–287 Chloro, substituted phenyl, amino
(S)-2-(1'-Benzylpyrrolidin-2'-yl)-6-methylpyridin-4-one C₁₈H₂₀N₂O 296.37 145–147 Benzyl, methylpyridinone
1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]... C₂₃H₂₀F₄N₂O₃ 464.41 N/A Fluorophenyl, trifluoromethylfuran

*Theoretical values for 4-(Furan-3-yl)-2-methylpyrrolidine are calculated based on standard molecular modeling. Experimental data for analogs are derived from literature .

Key Observations :

  • Molecular Weight : The target compound has a lower molecular weight compared to phenyl-substituted analogs, suggesting improved bioavailability.
  • Melting Points : Aromatic substituents (e.g., chloro, phenyl) increase melting points due to enhanced intermolecular interactions. The furan ring may lower the melting point relative to bulkier analogs.
  • Electronic Effects : The electron-rich furan ring could enhance nucleophilicity at the pyrrolidine nitrogen, contrasting with electron-withdrawing groups (e.g., trifluoromethyl) in the patent compound .

Conformational Analysis

The pyrrolidine ring’s puckering (see ) influences binding to biological targets. Substituents like the furan-3-yl group may enforce specific conformations:

  • Furan vs.

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